DL-ornithine hydrochloride
Description
Stereoisomeric Context of Ornithine in Biological Systems
Enantiomeric Distinction: D- vs. L-Ornithine in Metabolism and Function
The functional and metabolic differences between L-ornithine and D-ornithine are stark, primarily due to the high stereospecificity of the enzymes that metabolize them.
L-Ornithine is a key intermediate in the urea (B33335) cycle, a critical pathway in mammals for the detoxification of ammonia (B1221849), a toxic byproduct of amino acid catabolism. wikipedia.orgcreative-proteomics.com Within the mitochondria of liver cells, the enzyme ornithine transcarbamylase catalyzes the reaction between L-ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, ensuring the disposal of excess nitrogen. creative-proteomics.comsupplemented.co.uk Furthermore, L-ornithine is the precursor for the synthesis of polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are essential molecules for cell proliferation, differentiation, and stabilizing DNA structure. creative-proteomics.comwikipedia.org This synthesis is initiated by the enzyme ornithine decarboxylase (ODC), which specifically acts on L-ornithine. wikipedia.org
D-Ornithine , by contrast, is not a significant participant in these major mammalian metabolic pathways. Its primary metabolic fate in organisms that can process it involves the action of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of various D-amino acids. nih.govnih.gov DAAO converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govuniprot.org Studies on the substrate specificity of D-amino acid oxidase have shown that D-ornithine is oxidized, but at a very low rate compared to other D-amino acids like D-methionine or D-alanine. nih.gov Some specialized enzymes, such as the thermostable ornithine 5-aminotransferase from Bacillus sp. YM-2, have been found to act on both L- and D-ornithine, a rare example of an aminotransferase with dual enantiomer activity. acs.orgacs.org In some specific biological contexts, such as in certain microorganisms, D-ornithine can be incorporated into unique metabolic products. For instance, research has shown that D-ornithine can be used to create pyrroline-carboxy-lysine. ebi.ac.uk
| Feature | L-Ornithine | D-Ornithine |
| Primary Role | Key intermediate in the urea cycle; Precursor for polyamine synthesis. wikipedia.orgcreative-proteomics.com | Substrate for D-amino acid oxidase; Research tool. nih.govuniprot.org |
| Key Enzymes | Ornithine transcarbamylase, Ornithine decarboxylase. creative-proteomics.comwikipedia.org | D-amino acid oxidase. nih.govuniprot.org |
| Metabolic Fate | Converted to L-citrulline (urea cycle) or putrescine (polyamine synthesis). creative-proteomics.com | Oxidized to 5-amino-2-oxopentanoate, ammonia, and hydrogen peroxide. uniprot.org |
| Abundance in Mammals | Common metabolic intermediate. nih.gov | Generally low; considered a non-metabolite or trace component. nih.gov |
Prevalence and Significance of D-Amino Acids in Biological Processes
While once thought to be unnatural, D-amino acids are now known to be present and functionally important across a wide range of organisms, from bacteria to mammals. thieme-connect.comfrontiersin.org In bacteria, D-amino acids, particularly D-alanine and D-glutamate, are essential components of the peptidoglycan cell wall, providing structural integrity and resistance to standard proteases that target L-amino acids. thieme-connect.comwikipedia.org Bacteria also release extracellular D-amino acids to regulate processes like biofilm formation and spore germination. frontiersin.orgwikipedia.org
In mammals, free D-amino acids such as D-serine, D-aspartate, and D-alanine have been detected in tissues, especially in the central nervous system. frontiersin.orgmdpi.com D-serine, for example, acts as a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors in the brain, playing a significant role in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.comnews-medical.net The presence and metabolism of these D-amino acids have opened new avenues of research in neuroscience and physiology. The study of compounds like D-ornithine contributes to this broader understanding of the enzymatic systems, such as D-amino acid oxidase, that have evolved to manage these "unnatural" enantiomers. uniprot.org
Historical Perspectives on D-Ornithine Research
The history of ornithine research began with the isolation of the amino acid itself by Jaffé in 1877 from chicken excrement. biocrates.com The discovery of its central role in the urea cycle by Krebs and Henseleit in 1932 was a landmark in biochemistry. biocrates.com The realization that amino acids exist as stereoisomers dates back to Louis Pasteur's work in the mid-19th century. thieme-connect.com
Early research into D-amino acids focused on their presence in microorganisms and their general catabolism. The discovery and characterization of D-amino acid oxidase in the 1930s provided the first clear mechanism for their degradation in higher organisms. Subsequent studies on the substrate specificity of this enzyme across various species helped to place D-ornithine within the broader context of D-amino acid metabolism. nih.gov For a long time, D-amino acids in mammals were considered to be of exogenous origin (from diet or gut bacteria) or products of racemization during aging. It was the development of highly sensitive analytical techniques in the latter half of the 20th century that unequivocally demonstrated the endogenous presence and specific physiological roles of certain D-amino acids like D-serine in the mammalian brain, sparking renewed interest in the entire class of D-enantiomers and their metabolic pathways. mdpi.com
Current State of D-Ornithine Monohydrochloride Research: Key Areas and Gaps
Current research involving D-ornithine monohydrochloride primarily utilizes it as a chemical tool to probe enzymatic functions and explore specific biological phenomena.
Key Research Areas:
Enzymology: D-ornithine remains a substrate of interest for studying the kinetics, specificity, and inhibition of enzymes like D-amino acid oxidase and specialized aminotransferases. nih.govnih.govacs.org Understanding how these enzymes interact with less common substrates like D-ornithine provides insight into their active site architecture and catalytic mechanisms.
Microbiology: Research continues to explore the unique metabolic pathways in microorganisms that may utilize D-ornithine. For example, studies in Clostridium sticklandii have investigated D-ornithine aminomutase, highlighting unique enzymatic rearrangements. oup.com
Neuroscience: While D-ornithine itself is not a primary focus, research into its effects can help delineate the roles of its L-isomer and other related metabolites in the central nervous system. For instance, comparative studies injecting L- and D-ornithine have been used to investigate stress responses, suggesting that the sedative effects are mainly regulated by the L-form. makhillpublications.co
Biocatalysis and Synthesis: The stereospecificity of enzymes acting on ornithine isomers is of interest for biotechnological applications, including the synthesis of chiral compounds.
Identified Gaps in Research:
Endogenous Role in Mammals: While D-ornithine has been detected in humans, its precise endogenous function, if any, remains largely unknown. nih.gov It is unclear whether its presence is a metabolic curiosity or if it serves a specific, yet-to-be-discovered signaling or regulatory role.
Transport Mechanisms: The specific mechanisms for the transport of D-ornithine across cell membranes and the blood-brain barrier are not well characterized, unlike those for its L-counterpart.
Full Metabolic Network: The complete network of enzymes that may interact with D-ornithine in various organisms is not fully mapped. While DAAO is a known pathway, other potential metabolic fates, particularly in diverse microbial ecosystems, are likely yet to be discovered.
Structure
2D Structure
Properties
IUPAC Name |
2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1069-31-4 | |
| Record name | Ornithine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-31-4 | |
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DSSTOX Substance ID |
DTXSID90920541 | |
| Record name | Ornithine--hydrogen chloride (1/1) | |
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Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | DL-Ornithine hydrochloride | |
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CAS No. |
22834-83-9, 1069-31-4, 16682-12-5, 3184-13-2 | |
| Record name | Ornithine, hydrochloride (1:?) | |
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| Record name | Ornithine DL-form monohydrochloride | |
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| Record name | 16682-12-5 | |
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| Record name | 2,5-Diaminopentanoic acid hydrochloride | |
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| Record name | Ornithine, hydrochloride (1:1) | |
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| Record name | Ornithine--hydrogen chloride (1/1) | |
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| Record name | DL-ornithine monohydrochloride | |
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| Record name | DL-ornithine hydrochloride | |
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Biochemical and Metabolic Pathways Involving D Ornithine Monohydrochloride
Role in Non-Proteinogenic Amino Acid Metabolism
Unlike the 20 canonical amino acids, D-ornithine is not encoded by the genetic code. lifetein.com It is considered a non-proteinogenic amino acid and its presence in biological systems is less common than its L-counterpart. D-ornithine's metabolic role is not in protein synthesis but rather as an intermediate in specific metabolic pathways where enzymes have evolved to recognize and process D-amino acids. wikipedia.org In some bacteria, the metabolism of D-ornithine is part of specialized pathways, such as the D-arginine and D-ornithine metabolism pathway. wikipedia.org The existence of enzymes like ornithine racemase, which can interconvert L- and D-ornithine, suggests a functional role for D-ornithine in the metabolic networks of these organisms. nih.gov
D-Ornithine as a Substrate for Enzymatic Reactions
D-Ornithine serves as a specific substrate for several classes of enzymes, highlighting its involvement in specialized metabolic processes.
D-Amino Acid Oxidase (DAAO) is a flavoprotein enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, along with the production of ammonia (B1221849) and hydrogen peroxide. wikipedia.orgplos.org This enzyme exhibits high activity towards neutral D-amino acids and is largely inactive towards the naturally more abundant L-amino acids. wikipedia.orgmybiosource.com
DAAO's substrates include a wide array of D-amino acids, with a preference for those with small hydrophobic side chains, followed by those with polar, aromatic, and basic groups. mybiosource.com While its primary role in mammals is thought to be the degradation of D-serine in the brain, DAAO can also act as a detoxifying agent by removing other D-amino acids that may accumulate. wikipedia.orgmybiosource.com D-Ornithine, as a basic D-amino acid, can be a substrate for DAAO, which would convert it into its corresponding α-keto acid, ∆-amino-α-ketovaleric acid.
Table 1: D-Amino Acid Oxidase (DAAO) Reaction
| Enzyme | Substrate | Products | Cofactor |
|---|
In certain anaerobic bacteria, such as Acetoanaerobium sticklandii (formerly Clostridium sticklandii), D-ornithine is a key substrate for the enzyme Ornithine 4,5-Aminomutase (4,5-OAM). rcsb.orguniprot.org This complex enzyme belongs to the isomerase family and catalyzes the reversible 1,2-rearrangement of the terminal amino group of D-ornithine. wikipedia.orgnih.gov
The reaction converts D-ornithine into (2R,4S)-2,4-diaminopentanoate. wikipedia.orgnih.govchemwhat.com The enzyme is notable for requiring two cofactors for its activity: pyridoxal (B1214274) 5'-phosphate (PLP) and an adenosylcobalamin (a form of Vitamin B12). wikipedia.orguniprot.org The 4,5-OAM is specific for D-ornithine and does not act on L-ornithine or lysine (B10760008) isomers. uniprot.org This pathway is part of the oxidative metabolism of ornithine in these microorganisms. nih.gov
Table 2: Ornithine 4,5-Aminomutase (4,5-OAM) Reaction
| Enzyme | Substrate | Product | Cofactors | Organism Example |
|---|
Recent research has uncovered a novel decarboxylation pathway specific to D-ornithine in certain bacteria.
A recently identified enzyme, D-ornithine/d-lysine decarboxylase (DOKDC), found in bacteria like Salmonella enterica, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that specifically acts on D-amino acids. nih.govnih.gov Unlike most amino acid decarboxylases that retain the stereochemistry of the substrate, DOKDC is a stereoinverting decarboxylase. nih.govacs.orgacs.org This means that the decarboxylation of D-ornithine proceeds with an inversion of the stereochemical configuration at the α-carbon. acs.org This enzyme shows low sequence identity to other known decarboxylases like L-ornithine decarboxylase (ODC) but shares a similar three-dimensional structure. acs.orgacs.org The presence of a tyrosine residue instead of a phenylalanine in a key position of the active site is believed to preclude the binding of L-amino acids, contributing to its D-amino acid specificity. nih.govacs.org
The enzymatic decarboxylation of D-ornithine by DOKDC results in the formation of the biogenic amine putrescine. nih.govwikipedia.org The reaction involves the removal of the carboxyl group from D-ornithine. asm.org Due to the stereoinverting mechanism of DOKDC, the reaction yields (R)-[1-²H]putrescine when the reaction is carried out in heavy water (D₂O). acs.org This is a significant finding, as it represents a distinct pathway for putrescine synthesis from a D-amino acid precursor. The substrate specificity of DOKDC is higher for D-lysine than for D-ornithine, with the products being cadaverine (B124047) and putrescine, respectively. nih.gov
Table 3: D-Ornithine Decarboxylation by DOKDC
| Enzyme | Substrate | Product | Key Feature | Cofactor |
|---|
Decarboxylation Pathways of D-Ornithine
Relationship to Urea (B33335) Cycle Components and Ammonia Metabolism
While not a direct participant in the canonical urea cycle in mammals, D-ornithine's metabolic fate is intertwined with the components of this crucial pathway for ammonia detoxification. chemimpex.commyskinrecipes.com Its structural similarity to L-ornithine leads to important metabolic crosstalk and comparative physiological effects.
Comparison with L-Ornithine's Role in Ammonia Detoxification
L-Ornithine is a cornerstone of the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia into urea for excretion. lmdb.cadrugbank.com L-Ornithine acts as a carrier molecule, accepting a carbamoyl (B1232498) group to form L-citrulline in the mitochondria, a key step in the cycle. frontiersin.orgembopress.org This process is vital for preventing the accumulation of ammonia, which is highly toxic to the central nervous system. clinicaltrials.gov L-Ornithine L-aspartate (LOLA) is a compound that leverages this by providing both substrates to stimulate the urea cycle and glutamine synthesis, thereby enhancing ammonia detoxification. clinicaltrials.govnih.gov
In contrast, D-ornithine is not a substrate for the key enzymes of the urea cycle in mammals, such as ornithine transcarbamylase. lmdb.cafrontiersin.org Therefore, it does not directly participate in the hepatic urea cycle for ammonia detoxification in the same manner as its L-isomer. chemicalbook.com However, some studies suggest that ornithine supplementation, in general, can help reduce fatigue by promoting ammonia excretion, though the specific contribution of the D-isomer in this context is less clear. chemicalbook.comsupplemented.co.uk In some bacteria, ornithine can be catabolized and oxidized to produce acetate, alanine (B10760859), and ammonia. nih.govresearchgate.net
Metabolic Cross-talk with L-Arginine and L-Citrulline Pathways
The metabolic pathways of L-arginine, L-citrulline, and ornithine are closely interconnected. frontiersin.org L-Arginine can be hydrolyzed by the enzyme arginase to produce L-ornithine and urea. drugbank.comembopress.org L-Ornithine, in turn, is a precursor for the synthesis of L-citrulline and L-arginine. lmdb.ca This metabolic axis is crucial not only for the urea cycle but also for the production of nitric oxide (NO), a vital signaling molecule synthesized from L-arginine. frontiersin.org
D-ornithine can influence these pathways. For instance, in some microorganisms, the arginine deiminase (ADI) pathway involves an antiporter that exchanges extracellular arginine for intracellular ornithine. frontiersin.org While this typically involves L-ornithine, the presence of D-ornithine could potentially influence the dynamics of this exchange. In plants, both arginine and ornithine have been shown to delay leaf senescence by fueling the Krebs cycle or polyamine production. nih.gov The metabolic interplay is complex; for example, in certain disease states, there are observed decreases in arginine and citrulline alongside changes in ornithine levels. mdpi.com
Biosynthesis and Catabolism of Polyamines from Ornithine Stereoisomers
Polyamines are small, positively charged molecules essential for cell growth, proliferation, and the stabilization of nucleic acids. wikipedia.orgnih.gov The synthesis of polyamines begins with the decarboxylation of ornithine, a reaction that is highly stereospecific.
Ornithine Decarboxylase (ODC) and Polyamine Synthesis
The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.orgplos.org This pyridoxal 5'-phosphate (PLP)-dependent enzyme specifically acts on L-ornithine. d-nb.infowiley.com The reaction involves the decarboxylation of L-ornithine to form putrescine, which is the precursor for the synthesis of higher polyamines like spermidine (B129725) and spermine (B22157). drugbank.comwikipedia.org ODC is a highly regulated enzyme, and its activity is crucial for normal cell growth and development. wikipedia.org
Interestingly, a different enzyme, D-ornithine/lysine decarboxylase (DOKDC), has been discovered that catalyzes the decarboxylation of D-ornithine and D-lysine. acs.org Unlike the reaction catalyzed by ODC which proceeds with retention of configuration, the decarboxylation of D-ornithine by DOKDC occurs with an inversion of stereochemistry. acs.org
| Feature | L-Ornithine Decarboxylase (ODC) | D-Ornithine/Lysine Decarboxylase (DOKDC) |
| Substrate | L-Ornithine | D-Ornithine, D-Lysine |
| Product | Putrescine | (R)-1-[²H]putrescine (from D-ornithine) |
| Stereochemistry | Retention of configuration | Inversion of configuration |
| Function | Rate-limiting step in polyamine synthesis in most eukaryotes | Decarboxylation of D-amino acids |
Impact of D-Ornithine on Polyamine Homeostasis
Polyamine levels are tightly regulated through biosynthesis, catabolism, and transport. nih.govmicrobialcell.com While L-ornithine is the direct precursor for polyamine synthesis via ODC, the presence of D-ornithine can indirectly influence polyamine homeostasis. For instance, in some bacteria, ornithine racemase can interconvert L- and D-ornithine, thereby providing a potential pool of L-ornithine from D-ornithine for polyamine synthesis. nih.govuniprot.org
In models of allergic airway inflammation, increased levels of L-ornithine-derived polyamines are observed, and inhibiting their synthesis can alleviate symptoms. atsjournals.org While this research focuses on L-ornithine, it highlights the critical role of ornithine availability in polyamine-related pathologies. Genotoxic stress in cancer cells can lead to decreased ODC levels and subsequent reductions in putrescine and spermidine, alongside an increase in ornithine. nih.gov The specific impact of D-ornithine on these processes in mammalian cells is an area for further investigation, but its potential to be converted to L-ornithine in some organisms suggests it could influence the substrate pool for polyamine synthesis.
D-Ornithine in Pyrrolysine Biosynthesis and Novel Amino Acid Insertion
One of the most remarkable roles of D-ornithine is its involvement in the biosynthesis of pyrrolysine, the 22nd genetically encoded amino acid. wikipedia.orgresearchgate.net This rare amino acid is found in some methanogenic archaea and bacteria and is incorporated into proteins during translation in response to the UAG stop codon. wikipedia.org
The biosynthesis of pyrrolysine from L-lysine involves the conversion of one molecule of lysine into (3R)-3-methyl-D-ornithine. wikipedia.orgresearchgate.net This intermediate is then ligated to a second molecule of lysine. nih.gov However, a fascinating discovery revealed that when D-ornithine is supplied exogenously to E. coli engineered with the pyrrolysine biosynthesis genes, it can co-opt the pathway to produce a novel amino acid, pyrroline-carboxy-lysine (Pcl), instead of pyrrolysine. nih.gov This process requires the PylC and PylD enzymes from the pyrrolysine biosynthesis gene cluster. nih.govnih.gov Specifically, PylC ligates D-ornithine to the epsilon-amino group of lysine. nih.gov This finding demonstrates the metabolic plasticity of this pathway and highlights a direct role for D-ornithine in the synthesis and insertion of a non-canonical amino acid. nih.gov
Cellular and Molecular Mechanisms of D Ornithine Monohydrochloride Action
Cellular Uptake and Transport Systems for D-Ornithine
The entry of D-ornithine into cells is a critical first step for its subsequent metabolic effects. This process is mediated by specific protein structures embedded within the cell membrane known as transporters. The efficiency and specificity of these transporters determine the intracellular concentration of D-ornithine and, consequently, its biological activity.
Amino acid transporters often exhibit stereospecificity, meaning they preferentially bind to and transport one enantiomer (L- or D-form) over the other. Research indicates that system-y+ transporters, a family of cationic amino acid transporters, are highly selective for the L-enantiomers of amino acids like arginine, lysine (B10760008), and ornithine. nih.gov D-isomers, including D-ornithine, generally fail to activate transport through these systems or do so with very low efficiency. nih.gov
However, studies on mitochondrial ornithine carriers have revealed interesting nuances in enantiomeric selection. The human mitochondrial ornithine carriers, ORC1 and ORC2, display different substrate specificities. While wild-type ORC1 is specific for L-ornithine, a single mutation can switch its preference to transport the D-forms of ornithine as well. nih.gov This suggests that while plasma membrane transporters may restrict D-ornithine uptake, specific mitochondrial transporters possess the capability to internalize it, highlighting the complexity of enantiomer-specific transport at the subcellular level.
Cationic amino acid transporters (CATs) are a key family of proteins responsible for the cellular uptake of positively charged amino acids, including ornithine. arvojournals.org Several members of the CAT family, such as CAT-1, CAT-2A, CAT-2B, CAT-3, and CAT-4, are known to transport L-ornithine. arvojournals.org
In human retinal pigment epithelial (RPE) cells, studies have shown that L-ornithine uptake is significantly mediated by CAT-1. arvojournals.orgnih.gov Silencing the gene for CAT-1 with siRNA resulted in a 46.6% decrease in L-[14C]ornithine uptake. arvojournals.orgnih.gov Another transporter, y+LAT2, also contributes to ornithine uptake, with its silencing causing a 22.0% reduction. arvojournals.orgnih.gov These findings underscore the crucial role of CAT-1 in mediating ornithine transport in these cells. arvojournals.orgnih.gov While these studies focused on L-ornithine, the interaction of D-ornithine with these transporters is less characterized, though the general stereospecificity of CATs suggests a lower affinity for the D-enantiomer. nih.gov
| Transporter | Substrate(s) | Role in Ornithine Transport |
| System y+ (e.g., CAT-1, CAT-2A) | L-arginine, L-lysine, L-ornithine | Highly selective for L-enantiomers; D-isomers are poor substrates. nih.gov CAT-1 is a major transporter for L-ornithine in RPE cells. arvojournals.orgnih.gov |
| ORC1 (mitochondrial) | L-ornithine | Wild-type is specific for L-ornithine. nih.gov |
| ORC2 (mitochondrial) | L-ornithine, D-ornithine | Transports both L- and D-forms of ornithine. nih.gov |
| y+LAT2 | Cationic and neutral amino acids | Contributes to L-ornithine uptake in RPE cells. arvojournals.orgnih.gov |
Intracellular Localization and Compartmentation of D-Ornithine
Once inside the cell, ornithine is not uniformly distributed. Its localization within different cellular compartments is crucial for its function. The primary sites of ornithine metabolism are the cytosol and the mitochondria. vulcanchem.com
Ornithine plays a central role in the urea (B33335) cycle, a metabolic pathway that shuttles intermediates between the cytosol and mitochondria. vulcanchem.com Ornithine produced in the cytosol is transported into the mitochondrial matrix by the mitochondrial ornithine transporter (ORNT1 or SLC25A15). vulcanchem.com Within the mitochondria, ornithine is a substrate for ornithine transcarbamylase. vulcanchem.comscispace.com
The enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine, has been found in various cellular locations, including the cytoplasm, nucleus, and chloroplasts in plant cells. oup.com In animal cells, ODC localization can vary from being predominantly cytoplasmic to being present in both the cytoplasm and the nucleus. nih.gov The regulatory protein of ODC, antizyme-1 (AZ1), is primarily found in the nucleus. nih.gov The localization of both ODC and AZ1 can change during the cell cycle, suggesting a dynamic regulation of ornithine metabolism linked to cell division. nih.gov
Modulation of Gene Expression and Protein Synthesis by D-Ornithine
Ornithine can influence the expression of genes and the synthesis of proteins, thereby affecting various cellular processes. The expression of the ornithine decarboxylase (ODC) gene itself is tightly regulated at multiple levels, including transcription, mRNA stability, and translation. oup.com Misregulation of ODC expression can have significant consequences for cell growth and differentiation. oup.com
Studies have shown that ornithine treatment can lead to an increase in the mRNA and protein levels of ornithine decarboxylase (ODC) and aspartate aminotransferase (AST) in hepatocytes. semanticscholar.org This upregulation is linked to the activation of specific signaling pathways. Furthermore, in perfused intestinal segments, the presence of amino acids, including ornithine, in the lumen can suppress mucosal protein synthesis. physiology.org This indicates that nutrient availability directly impacts protein metabolism in the gut.
Impact on Cellular Signaling Pathways
D-ornithine can exert its effects by interacting with and modulating key cellular signaling pathways that control cell growth, proliferation, and metabolism.
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis. nih.gov Studies have demonstrated that L-ornithine can activate the mTORC1 pathway. In rat liver cells, L-ornithine treatment increased the phosphorylation of downstream targets of mTORC1, including p70S6K, S6, and 4EBP1. nih.govkoreascience.kr This activation of the mTORC1 pathway is thought to be a mechanism by which ornithine promotes tissue protein synthesis. nih.gov The effect of ornithine on mTORC1 signaling was inhibited by rapamycin, a specific mTORC1 inhibitor. nih.gov
Further research has shown that ornithine-induced upregulation of ODC is mediated through the mTORC1 signaling pathway. semanticscholar.org Inhibition of mTORC1 with rapamycin can reduce the binding of the stabilizing RNA-binding protein HuR to the ODC transcript, leading to decreased ODC mRNA stability. nih.gov This highlights a mechanism where mTORC1 not only controls the translation of ODC but also its mRNA decay. nih.gov
| Signaling Pathway | Effect of Ornithine | Downstream Consequences |
| mTORC1 | Activation (increased phosphorylation of p70S6K, S6, 4EBP1). nih.govkoreascience.kr | Promotion of protein synthesis. nih.gov Upregulation of ODC and AST expression. semanticscholar.org Stabilization of ODC mRNA. nih.gov |
Influence on Stress Response Pathways
D-Ornithine, an isomer of the more common L-ornithine, demonstrates an influence on cellular stress response pathways, although its effects can differ from its L-counterpart. Research comparing the central effects of L-ornithine and D-ornithine on stress responses in neonatal chicks under isolation-induced stress found that while L-ornithine greatly attenuated the stress response, D-ornithine only weakly attenuated these responses, and its inhibitory effect disappeared rapidly. makhillpublications.co
The broader metabolic context of ornithine is closely linked to cellular stress management, particularly through the endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). The ER is a critical organelle for protein synthesis and folding, and disruptions in its function lead to an accumulation of misfolded proteins, a condition known as ER stress. frontiersin.orgnih.gov This triggers the UPR, a set of signaling pathways aimed at restoring homeostasis or initiating cell death if the stress is irreparable. frontiersin.orgmdpi.com
Ornithine is a precursor for polyamines like spermidine (B129725) and spermine (B22157), which are crucial for stabilizing DNA, RNA, and regulating gene expression. mdpi.comfrontiersin.org Elevated polyamine metabolism is a characteristic of many conditions involving high proliferative rates and stress. mdpi.com Polyamines themselves can modulate stress responses; for instance, spermine has been shown to induce the UPR in plants and plays a protective role against various abiotic and biotic stresses. frontiersin.org Given that D-ornithine can be a substrate for metabolic pathways, its influence on stress responses may be partially mediated through the modulation of these downstream products.
Furthermore, the metabolism of D-arginine and D-ornithine has been linked to the activation of immune responses and inflammatory processes, which are inherently cellular stress states. researchgate.net This suggests a role in providing energy and substrates necessary for immune cell function under stress. researchgate.net Heat shock proteins (HSPs), which are central to protecting cells from various stressors, are also connected to ornithine metabolism. For example, heat shock cognate 70 (HSC70) has been shown to be essential for maintaining the precursor of ornithine transcarbamylase in an import-competent state for mitochondria, highlighting a link between stress protein function and the ornithine pathway. nih.gov In some contexts, supplementation with arginine (a precursor to ornithine) has been associated with higher expression of intestinal HSP70. researchgate.net
| Stress Pathway | Research Finding | Organism/Model | Citation |
| Behavioral Stress Response | D-ornithine weakly attenuated isolation-induced stress responses compared to the strong effect of L-ornithine. | Neonatal Chicks | makhillpublications.co |
| Endoplasmic Reticulum (ER) Stress | Ornithine metabolism is linked to the UPR. Polyamines, derived from ornithine, can induce the UPR. | General, Plants | mdpi.comfrontiersin.org |
| Mitochondrial UPR (mtUPR) | The precursor for ornithine transcarbamylase (OTC) is involved in studies inducing mtUPR. | Murine IEC line, Mammalian cells | nih.govcapes.gov.br |
| Heat Shock Response | HSP70 expression has been linked to arginine (ornithine precursor) supplementation. HSC70 is required for mitochondrial import of the OTC precursor. | Pigs, Rat Liver | nih.govresearchgate.net |
Role in Calcium Signaling
The role of ornithine in calcium signaling has been primarily investigated using its L-isomer, which acts as a ligand for the G-protein coupled calcium-sensing receptor (CaSR). nih.govnih.gov L-ornithine activates the CaSR in a concentration-dependent manner, leading to an increase in intracellular calcium ([Ca²⁺]i) mainly through receptor-operated Ca²⁺ entry (ROCE) involving transient receptor potential canonical (TRPC) channels. nih.govnih.govmedchemexpress.com This signaling pathway has been shown to be protective against oxidative stress in human kidney proximal tubular cells. nih.gov
While direct evidence for D-ornithine monohydrochloride activating surface receptors like CaSR is less documented, its potential to influence intracellular calcium homeostasis exists through its transport into cellular organelles. The human mitochondrial ornithine carrier isoform, ORC2, has been shown to transport D-isomers of ornithine, lysine, and arginine. nih.gov This transport into the mitochondria, a central organelle for calcium homeostasis, suggests a potential role for D-ornithine in modulating mitochondrial calcium content and, consequently, cytosolic calcium levels. nih.gov
Studies on L-ornithine L-aspartate (LOLA) have demonstrated that ornithine can improve mitochondrial function and modulate intracellular calcium. nih.govresearchgate.net For instance, LOLA treatment was found to reduce cytosolic [Ca²⁺] and promote mitochondrial calcium efflux, contributing to mitochondrial functional recovery under conditions of cellular stress. nih.govresearchgate.net Given that D-ornithine can enter the mitochondria via the ORC2 transporter, it may participate in similar intracellular mechanisms, although its specific efficacy and downstream effects compared to L-ornithine in this context require further investigation. nih.gov
| Mechanism | Key Finding | Compound Studied | Cell/System | Citation |
| Receptor Activation | L-ornithine activates the Calcium-Sensing Receptor (CaSR), inducing Ca²⁺ entry via TRPC channels. | L-Ornithine | Human Kidney 2 (HK-2) cells | nih.govnih.govmedchemexpress.com |
| Mitochondrial Transport | The mitochondrial ornithine carrier isoform ORC2 transports D-ornithine into the mitochondria. | D-Ornithine | Reconstituted liposomes | nih.gov |
| Intracellular Ca²⁺ Homeostasis | L-ornithine L-aspartate modulates mitochondrial and cytosolic calcium levels, promoting mitochondrial recovery. | L-Ornithine L-Aspartate | Human Neuroblastoma SH-SY5Y cells | nih.govresearchgate.net |
Cellular Energetics and D-Ornithine
D-ornithine monohydrochloride has been shown to directly impact cellular energetics. One study reported that this amino acid stimulates the production of ornithine by increasing ATP levels. biosynth.com This is achieved through the activation of key enzymes involved in energy metabolism, such as pyruvate (B1213749) kinase, glutamic pyruvate transaminase, and phosphoenolpyruvate (B93156) carboxykinase. biosynth.com
Ornithine, in general, is centrally positioned in metabolic pathways that are crucial for energy production. It is a key intermediate in the urea cycle, a process that, while primarily for nitrogen disposal, is interlinked with the citric acid cycle (Krebs cycle). researchgate.netmdpi.com The degradation of arginine to ornithine can produce reducing power in the form of NADH + H+, which can be subsequently used for ATP synthesis through cellular respiration. nih.gov
The transport of D-ornithine into the mitochondria via the ORC2 carrier is significant for its role in cellular energetics, as the mitochondrion is the primary site of ATP production. nih.govguidetopharmacology.org Once inside the mitochondrial matrix, ornithine participates in various metabolic reactions. mdpi.com The enzyme ornithine δ-aminotransferase (OAT), located in the mitochondria, catalyzes the conversion of ornithine to glutamate (B1630785), linking it to the metabolism of α-ketoglutarate, a direct intermediate of the citric acid cycle. mdpi.com Research on L-ornithine L-aspartate has further solidified the amino acid's role in potentiating mitochondrial activity and improving mitochondrial function, which is fundamental to cellular energy production. nih.govmdpi.com The metabolism of D-arginine and D-ornithine has also been noted to support the energy requirements for immune cell function. researchgate.net
| Metabolic Process | Finding Related to D-Ornithine | Associated Enzymes/Pathways | Citation |
| ATP Production | D-Ornithine hydrochloride stimulates ornithine production by increasing ATP levels. | Pyruvate kinase, Glutamic pyruvate transaminase, Phosphoenolpyruvate carboxykinase | biosynth.com |
| Mitochondrial Metabolism | D-Ornithine is transported into mitochondria by the ORC2 carrier, where it can enter metabolic pathways. | Mitochondrial Ornithine Carrier 2 (ORC2), Urea Cycle, Citric Acid Cycle | nih.govguidetopharmacology.org |
| Enzymatic Interconversion | Ornithine aminotransferase (OAT) links ornithine metabolism to the citric acid cycle intermediate α-ketoglutarate. | Ornithine δ-aminotransferase (OAT) | mdpi.com |
| Energy for Immune Function | Metabolism of D-arginine and D-ornithine contributes to providing energy for immune cells. | D-amino acid metabolism | researchgate.net |
Analytical Methodologies for D Ornithine Monohydrochloride Research
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatography is a fundamental tool for separating D-Ornithine from its L-enantiomer and other related compounds. The identical physical and chemical properties of enantiomers in an achiral environment make their separation a significant challenge. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Chiral Columns
High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a primary method for the direct resolution of enantiomers like D-Ornithine. researchgate.net This technique relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, allowing for their separation. researchgate.net
Key Features of Chiral HPLC:
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with macrocyclic glycopeptide-based columns, such as those with teicoplanin and vancomycin, being particularly effective. nih.gov These phases offer a wide range of selectivity due to their complex structures, which include hydrophobic pockets, and various functional groups that can interact with analytes. nih.gov Crown-ether based CSPs are also highly effective for separating amino acids and compounds with primary amines. elementlabsolutions.com
Mobile Phase Versatility: Many modern chiral columns can operate in different modes, including normal phase, reversed-phase, and polar ionic modes, providing flexibility for separating a wide range of compounds. sigmaaldrich.com This adaptability is beneficial for optimizing the separation of polar compounds like D-Ornithine.
Scalability: HPLC methods using chiral columns are generally scalable, allowing for both analytical and preparative-scale separations. sigmaaldrich.com
Research Findings:
The selection of the appropriate chiral column and mobile phase is critical for achieving successful enantiomeric separation. For instance, crown-ether CSPs are specifically noted for their efficacy in resolving amino acids. elementlabsolutions.com The versatility of macrocyclic glycopeptide-based CSPs allows them to be used with various mobile phases, which is a significant advantage over CSPs that are limited to a single mode of operation. sigmaaldrich.com
| CSP Type | Key Features | Primary Applications | Reference |
|---|---|---|---|
| Macrocyclic Glycopeptides (e.g., Teicoplanin, Vancomycin) | Wide selectivity, multiple interaction sites (hydrophobic pockets, functional groups), can be used in various mobile phase modes. | Broad range of racemates, including amino acids. | nih.govsigmaaldrich.com |
| Crown Ethers | Highly effective for separating primary amines. | Amino acids and compounds containing primary amines. | elementlabsolutions.com |
| Pirkle-Type (e.g., Whelk-O 1) | General-purpose, applicable to a wide range of compound classes. | Method development for various enantiomers. | elementlabsolutions.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile metabolites. nih.govresearchgate.net For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. researchgate.net
Methodology:
The process typically involves the extraction of metabolites from a biological sample, followed by a chemical derivatization step. Trimethylsilylation is a common derivatization method used for amino acids. researchgate.net The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. nih.gov
Research Findings:
GC-MS has been successfully used to analyze amino acids, including ornithine, in various biological matrices. For instance, a study demonstrated the conversion of arginine to ornithine upon trimethylsilylation, with both compounds showing a peak at the same retention time and identical mass spectra, corresponding to N, N' O - tris (trimethylsilyl)ornithine. researchgate.net This highlights the importance of understanding derivatization reactions and potential conversions during sample preparation. The Human Metabolome Database contains predicted GC-MS spectra for D-Ornithine, which can serve as a reference, although experimental confirmation is always necessary. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds like D-Ornithine, without the need for derivatization. researchgate.net
Methodology:
In LC-MS, the sample is first separated by an HPLC system. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, where molecules are ionized before being detected. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose. nih.gov
Research Findings:
LC-MS methods have been developed for the quantification of ornithine in human plasma. nih.govcriver.com One such method utilized a silica (B1680970) analytical HPLC column operating in hydrophilic interaction liquid chromatography (HILIC) mode, coupled with a tandem mass spectrometer. This method demonstrated good linearity, precision, and accuracy for the quantification of ornithine. nih.gov Another study highlighted the challenges in stabilizing arginine and ornithine during sample collection and extraction, and the importance of correcting for endogenous levels of ornithine in the matrix for accurate quantification. criver.com
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC/MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm).
Methodology:
The principles of UHPLC/MS/MS are similar to LC-MS/MS, but the use of UHPLC provides superior chromatographic separation. Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity by fragmenting the initial ions and analyzing the resulting fragment ions. This is often done using multiple reaction monitoring (MRM), which is highly specific for the target analyte. mdpi.com
Research Findings:
UHPLC/MS/MS has been employed for the simultaneous quantification of multiple amino acids, including ornithine, in various biological samples. iu.eduescholarship.org For example, a HILIC-LC-MS/MS method was developed for the analysis of underivatized amino acids in plant tissues, demonstrating high sensitivity and robustness. escholarship.org Another study compared four different methods for quantifying L-arginine, citrulline, and ornithine in biological fluids, showcasing the precision and accuracy achievable with UHPLC/MS/MS. iu.edu
| Technique | Key Advantages | Typical Application | Reference |
|---|---|---|---|
| LC-MS | No derivatization needed for polar compounds, good for non-volatile and thermally labile molecules. | Quantification of ornithine in human plasma. | nih.govcriver.com |
| UHPLC/MS/MS | Higher resolution, increased sensitivity, faster analysis times, high selectivity with MRM. | Simultaneous quantification of multiple amino acids in complex biological matrices. | iu.eduescholarship.org |
Spectroscopic Characterization in Biological Matrices
Spectroscopic techniques provide valuable information about the structure and concentration of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and quantifying small molecules in complex mixtures. ebsco.commdpi.com It is a non-destructive method that provides detailed information about the chemical environment of atomic nuclei. mdpi.com
Methodology:
NMR operates by placing a sample in a strong magnetic field and irradiating it with radio waves. ebsco.com The resulting signals, or resonances, provide information about the number and type of nuclei present, their connectivity, and their spatial proximity. ebsco.commdpi.com For quantitative analysis (qNMR), specific experimental conditions must be strictly controlled to ensure a linear relationship between the signal area and the concentration of the molecule. mdpi.com
Research Findings:
NMR has been used for the analysis of mycotoxins and other small molecules in biological matrices. mdpi.com While direct NMR studies specifically detailing the characterization of D-Ornithine monohydrochloride in biological matrices are less common in the provided search results, the principles of NMR are broadly applicable. One- and two-dimensional NMR techniques can provide precise molecular characterization and help in identifying different forms of a molecule. mdpi.com The main challenge in using NMR for biological samples is often the presence of high concentrations of other molecules, which can interfere with the signals of interest. nih.gov However, advancements in NMR technology, such as high-field spectrometers and cryoprobes, have significantly improved sensitivity, enabling the detection of low-concentration metabolites. mdpi.com
UV/Visible Spectrophotometry
UV/Visible spectrophotometry serves as a valuable analytical tool for the quantification of ornithine, although the molecule itself lacks a significant chromophore for direct analysis. To overcome this, derivatization reactions are employed to introduce a chromophoric moiety, enabling detection in the visible range of the electromagnetic spectrum.
A common derivatizing agent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). semanticscholar.orgrsc.org This reagent reacts with the primary amino groups of ornithine under controlled conditions to form a colored product that can be measured spectrophotometrically. Research on L-ornithine monohydrochloride, the principles of which are applicable to the D-enantiomer, has optimized the conditions for this nucleophilic substitution reaction. The reaction between L-ornithine and NBD-Cl yields a yellow-colored adduct with a maximum absorbance (λmax) at 469 nm. semanticscholar.orgrsc.org The stoichiometry of this reaction has been determined to be 2:1 (NBD-Cl:L-Ornithine). rsc.org
Another classic derivatizing agent used for amino acid analysis is ninhydrin. It reacts with the α-amino group of ornithine to produce a deep purple compound known as "Ruhemann's purple," which is quantifiable by spectrophotometry. semanticscholar.org The intensity of the color is directly proportional to the concentration of the amino acid. semanticscholar.org
The optical transparency of ornithine monohydrochloride crystals has also been assessed using UV-Vis-NIR spectrophotometry, typically across a wide wavelength range (e.g., 190–2500 nm). tandfonline.comiaea.org Such studies are important for evaluating the material's potential in optical applications. For instance, L-ornithine monohydrochloride (LOHCL) crystals have been shown to have high optical transparency, with absorbance varying from approximately 50% to 70% across the tested range. tandfonline.com
| Parameter | Optimal Condition | Significance |
|---|---|---|
| Temperature | 80°C | Ensures sufficient energy for the derivatization reaction to proceed efficiently. |
| pH | 7.0 | Maintains the amino groups in a reactive, unprotonated state for nucleophilic attack. |
| Reaction Time | 35 minutes | Allows for the completion of the reaction to form the stable colored product. |
| Reagent Volume (NBD-Cl) | 2 mL | Provides sufficient reagent for the reaction based on the optimized concentration. |
| Maximum Absorbance (λmax) | 469 nm | The specific wavelength at which the resulting derivative shows maximum light absorption. |
Enzymatic Assays for D-Ornithine Metabolism
Enzymatic assays are fundamental for studying the metabolism of D-ornithine by quantifying the activity of specific enzymes involved in its transformation. While much of the literature focuses on L-ornithine, the enzymes that process D-ornithine are of significant interest. The metabolism of D-ornithine can involve racemization to L-ornithine or direct conversion by specific enzymes. researchgate.net For example, D-ornithine can be converted to pyrroline-carboxy-lysine by the enzymes PylC and PylD in certain biological systems. nih.gov
A key enzyme in general ornithine metabolism is Ornithine Decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, a precursor for polyamines. frontiersin.orgfrontiersin.org The activity of ODC is a critical indicator of polyamine biosynthesis. Several assay types are used to measure its activity:
Radiometric Assay : This is a widely used method that measures the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine. frontiersin.orgfrontiersin.org The enzyme sample is incubated with the radiolabeled substrate, and the evolved ¹⁴CO₂ is captured and quantified, providing a direct measure of enzyme activity. frontiersin.org
Colorimetric Assay : One method is based on the reaction of putrescine, the product of the ODC reaction, with 2,4,6-trinitrobenzenesulfonic acid (TNBS). This reaction forms a colored adduct that is soluble in 1-pentanol, allowing it to be separated from the water-soluble substrate and quantified. frontiersin.org
Coupled Enzyme Assay : ODC activity can be linked to other enzymes to produce a detectable signal. For instance, the CO₂ produced by ODC can be used by phosphoenolpyruvate (B93156) carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH). In this system, the oxidation of NADH is monitored spectrophotometrically as a decrease in absorbance at 340 nm, which is proportional to the ODC activity. frontiersin.org
Other enzymes in the broader ornithine metabolic network can also be assayed. Ornithine aminotransferase (OAT), for example, catalyzes the interconversion of ornithine and α-ketoglutarate to glutamate-5-semialdehyde and glutamate (B1630785). mdpi.com Assays for ornithine transcarbamylase (OTC), which converts ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline, often measure the release of inorganic phosphate (Pi). mdpi.com
| Enzyme | Principle of Assay | Measured Product/Substrate | Detection Method | Reference |
|---|---|---|---|---|
| Ornithine Decarboxylase (ODC) | Decarboxylation of radiolabeled ornithine | ¹⁴CO₂ | Scintillation counting | frontiersin.orgfrontiersin.org |
| Ornithine Decarboxylase (ODC) | Coupled reaction with PEPC and MDH | NADH consumption | Spectrophotometry (Absorbance at 340 nm) | frontiersin.org |
| Ornithine Decarboxylase (ODC) | Derivatization of putrescine with TNBS | TNP-putrescine adduct | Colorimetry/Spectrophotometry | frontiersin.org |
| Ornithine Transcarbamylase (OTC) | Quantification of released phosphate | Inorganic Phosphate (Pi) | Colorimetry (Phosphomolybdate complex) | mdpi.com |
| Ornithine Aminotransferase (OAT) | Transfer of δ-amino group to α-ketoglutarate | Glutamate or Glutamate-5-semialdehyde | Chromatography or specific probes | mdpi.com |
Radiolabeling Techniques in Metabolic Flux Analysis
Radiolabeling is a powerful technique used in Metabolic Flux Analysis (MFA) to trace the flow of atoms through metabolic pathways. mit.edunih.gov By introducing a metabolite labeled with a radioisotope (e.g., ¹⁴C or ³H) into a biological system, researchers can track the appearance of the label in downstream products. mit.edunih.gov This provides quantitative data on the rates (fluxes) of intracellular reactions, which is often impossible to obtain from measuring only extracellular metabolite concentrations. mit.edu
For studying D-ornithine metabolism, a common approach involves using ¹⁴C-labeled ornithine. The distribution of the ¹⁴C label among various metabolites, such as polyamines (putrescine, spermidine), proline, and glutamate, reveals the relative activities of the different pathways branching from ornithine.
Key applications and findings:
Measuring ODC Flux: The radiometric assay for ODC using [1-¹⁴C]-L-ornithine is a direct application of radiolabeling to determine the flux from ornithine to putrescine. frontiersin.orgfrontiersin.org The rate of ¹⁴CO₂ production is a direct measure of the in vitro flux through this specific enzymatic step.
Tracing Polyamine Synthesis: A study utilized 4-fluoro-L-ornithine, a fluorinated analog of ornithine, as a tracer to measure metabolic flux through the polyamine pathway. nih.gov The analog was metabolized to fluorinated versions of putrescine, spermidine (B129725), and spermine (B22157), which were detected by HPLC. nih.gov The rate of appearance of these fluorinated polyamines served as an indicator of the metabolic flux, demonstrating that the flux rate reflected the proliferative state of the cells. nih.gov
Elucidating Pathway Structure: Radiolabeled tracers can confirm the existence and activity of metabolic pathways. mit.edunih.gov By pulsing a culture with a radiolabeled metabolite and measuring the radioactivity of network metabolites over time, intracellular fluxes can be determined by tracking the depletion of the tracer and the accumulation of labeled products. mit.edu This technique was used to investigate the indene (B144670) bioconversion network, showcasing its power in elucidating complex pathways. mit.edu
Metabolic Flux Analysis, whether using radioactive or stable isotopes, provides a systems-level view of metabolism. plos.orgvanderbilt.edu For instance, an MFA of perfused livers showed a significant release of ornithine, coupled with an uptake of arginine, indicating high activity in the urea (B33335) cycle under ischemic conditions. plos.org Such analyses are crucial for understanding how metabolic networks adapt to different physiological or pathological states.
Preclinical and in Vivo Research on D Ornithine Monohydrochloride
Animal Models in D-Ornithine Research
Preclinical research utilizing animal models has been instrumental in elucidating the physiological and behavioral effects of ornithine. These studies, primarily conducted in rodents and avian species, have provided valuable insights into its role in metabolic regulation, stress response, and neurobiology.
Rodent models, particularly rats and mice, have been extensively used to investigate the impact of ornithine on metabolic processes and stress.
Stress Studies: Research in mice has demonstrated that orally administered L-ornithine can cross the blood-brain barrier and exert anxiolytic-like effects. nih.govkyushu-u.ac.jp It has been shown to reduce stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis by decreasing corticosterone (B1669441) levels during restraint stress. nih.govmdpi.com This effect, however, did not appear to be related to alterations in brain monoamine metabolism. nih.gov Further studies have suggested that L-ornithine's anti-stress effects may be mediated through the GABA-A receptor. mdpi.com Clinical studies in humans have also indicated that L-ornithine administration can suppress the increase of the stress hormone cortisol. mdpi.com
Table 1: Summary of Key Findings in Rodent Models
| Model Organism | Condition Studied | Key Findings |
|---|---|---|
| Rats | Metabolic-Dysfunction-Associated Steatotic Liver Disease (MASLD) | L-ornithine L-aspartate (LOLA) altered gut microbiota and metabolic pathways. nih.govwjgnet.com LOLA also reduced liver collagen deposition. mdpi.com |
| Rats | Anorexia Nervosa | Showed disruptions in D-arginine and D-ornithine metabolism. rsc.org |
| Mice | Restraint Stress | Orally administered L-ornithine reduced stress-induced corticosterone levels. nih.gov |
| Pigs | Oxidative Stress | Ornithine α-ketoglutarate (OKG) mitigated growth suppression by altering gut microbiota and amino acid profiles. rsc.org |
Avian models, particularly neonatal chicks, have been valuable in exploring the neurobiological effects of ornithine, especially in the context of feeding behavior and stress responses.
Neurobiological Studies: Studies in neonatal chicks have shown that central injection of L-ornithine can induce sedative and hypnotic effects, which are mediated by the GABA-A receptor, particularly under stressful conditions. jst.go.jpnih.gov L-ornithine is also implicated as a satiety signal, with its central administration leading to a dose-dependent inhibition of food intake. jst.go.jp This effect appears to be independent of the stress-related pathways involving the GABA-A receptor. jst.go.jp Furthermore, research has utilized avian models like European starlings, house sparrows, and rock doves to map the distribution of nonapeptide receptors, including the ornithine vasotocin (B1584283) analog, to understand the neuroecology of social behaviors. nih.gov
Table 2: Summary of Key Findings in Avian Models
| Model Organism | Area of Study | Key Findings |
|---|---|---|
| Neonatal Chicks | Neurobiology/Feeding Behavior | Central L-ornithine administration has sedative and hypnotic effects mediated by the GABA-A receptor. jst.go.jpnih.gov It also acts as a satiety signal, inhibiting food intake. jst.go.jp |
| European Starlings, House Sparrows, Rock Doves | Neuroecology | Used to map nonapeptide receptors, including the ornithine vasotocin analog, to study social behaviors. nih.gov |
Pharmacological Interventions and D-Ornithine Analogues
The study of D-ornithine and its metabolic pathways has led to the development and investigation of pharmacological agents that interact with these processes.
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a significant pharmacological tool and therapeutic agent that acts as an irreversible inhibitor of ornithine decarboxylase (ODC). drugbank.comsciencesnail.com ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation. drugbank.compatsnap.com
Mechanism of Action: Eflornithine functions as a "suicide inhibitor." wikipedia.org It binds to the active site of ODC and undergoes decarboxylation, similar to the natural substrate ornithine. sciencesnail.comwikipedia.org However, the presence of the difluoromethyl group allows it to form a covalent bond with a cysteine residue in the active site, permanently inactivating the enzyme. wikipedia.org By inhibiting ODC, eflornithine depletes cellular levels of polyamines like putrescine, spermidine (B129725), and spermine (B22157), thereby disrupting cell growth and division. patsnap.comwikipedia.org
Therapeutic Applications: This mechanism has made eflornithine a treatment for conditions characterized by rapid cell proliferation. It is used in the treatment of West African trypanosomiasis (sleeping sickness), caused by the parasite Trypanosoma brucei gambiense, which relies on polyamines for replication. sciencesnail.compatsnap.com It is also used topically to reduce unwanted facial hair (hirsutism) by inhibiting the proliferation of hair follicle cells. patsnap.com Furthermore, due to the high activity of ODC in tumor cells, eflornithine has been investigated as a potential anti-cancer agent, particularly in neuroblastoma. drugbank.comwikipedia.orgfda.gov
The biological activity of ornithine derivatives is closely tied to their chemical structure. Research into structure-activity relationships (SAR) aims to understand how modifications to the ornithine molecule affect its function, which is crucial for designing new therapeutic agents.
Antimicrobial Activity: Studies on laterocidine, a cyclic lipopeptide containing ornithine residues, have shown that the positively charged ornithine residues are crucial for its antimicrobial activity. acs.org Replacing these ornithine residues with neutral amino acids like alanine (B10760859) leads to a significant loss of activity. acs.org This highlights the importance of the positive charge for the interaction of these peptides with bacterial membranes. acs.org Similarly, the synthesis of bivalent cationic amphiphiles using L-ornithine as a branching element has been explored to develop new antibacterial agents. researchgate.net
Anticancer and Other Activities: The incorporation of aromatic systems into the ornithine core can induce stacking interactions that are important for biological processes. mdpi.com The development of ornithine-derived compounds as multi-targeting ligands is a promising area for innovative therapeutics. mdpi.com In the context of ODC inhibitors, SAR studies have explored various analogs to improve potency. For example, 1-amino-oxy-3-aminopropane (APA) was found to be a much more potent inhibitor of ODC than DFMO. nih.gov
D-Ornithine in the Context of Specific Biological Conditions
Research has implicated D-ornithine and its metabolic pathways in a variety of biological conditions.
Cancer: The D-arginine and D-ornithine metabolism pathway is often perturbed in cancer. mdpi.com Elevated ammonia (B1221849), which can be influenced by ornithine metabolism, has been shown to promote cancer stem cell properties and tumor initiation in hepatocellular carcinoma (HCC). jci.org The transporter SLC4A11, which imports ammonia, is upregulated in HCC stem cells. jci.org D-ornithine has also been identified as a constituent of some bacterial cell walls, which can be relevant in the context of the tumor microenvironment. researchgate.net
Neurological and Metabolic Disorders: As mentioned previously, alterations in D-arginine and D-ornithine metabolism have been observed in animal models of anorexia nervosa. rsc.org In multiple sclerosis, metabolomic studies have found alterations in several amino acids, including ornithine, suggesting a role for amino acid metabolism in the disease process. mdpi.com
Stress and Plant Biology: In the context of environmental stress in plants, D-ornithine has been shown to act as a stress-protecting compound. researchgate.net In Salvia officinalis (common sage) subjected to drought stress, exogenous application of D-ornithine enhanced biomass, essential oil content, and the expression of genes involved in terpene synthesis. researchgate.net L-ornithine has also been shown to play a role in plant defense against fungal pathogens. frontiersin.org
Metabolic Disorders Involving Ornithine Accumulation (e.g., Hyperornithinemia, HHH Syndrome)
Ornithine accumulation is a central biochemical feature in certain inherited metabolic disorders, most notably Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome. nih.govrarediseases.org This rare, autosomal recessive disorder stems from a defect in the urea (B33335) cycle and ornithine degradation pathway. nih.govorpha.net The underlying cause is mutations in the SLC25A15 gene, which encodes the mitochondrial ornithine transporter 1 (ORNT1). orpha.netmedlink.com This transporter is responsible for moving ornithine from the cell's cytosol into the mitochondria, a critical step for the urea cycle's function. medlink.com
A deficiency in the ORNT1 transporter leads to the failure of mitochondrial ornithine uptake. mdpi.com This disruption causes ornithine to accumulate in the cytoplasm and, consequently, in the blood (hyperornithinemia). medlink.commdpi.com The impaired urea cycle also results in the accumulation of ammonia in the blood (hyperammonemia), especially after protein consumption. nih.govrarediseases.org The third characteristic feature, homocitrullinuria, is the presence of homocitrulline in the urine, which is formed from the carbamylation of excess cytoplasmic lysine (B10760008). mdpi.com
The clinical presentation of HHH syndrome is variable, with onset ranging from the neonatal period to adulthood. nih.govorpha.net Patients may experience chronic neurocognitive deficits, developmental delay, spasticity, seizures, and acute episodes of hyperammonemic encephalopathy. nih.govrarediseases.org Laboratory tests confirm the diagnosis through the characteristic triad (B1167595) of persistent hyperornithinemia, episodic or postprandial hyperammonemia, and homocitrullinuria. nih.govmedlink.com Plasma ornithine levels are a key diagnostic marker and typically remain elevated despite treatment. medlink.commdpi.com
| Feature | Description | Reference |
|---|---|---|
| Genetic Basis | Autosomal recessive mutations in the SLC25A15 gene. | orpha.netmedlink.com |
| Molecular Defect | Deficiency of the mitochondrial ornithine transporter 1 (ORNT1), leading to impaired ornithine transport into mitochondria. | medlink.commdpi.com |
| Primary Biochemical Markers | Hyperornithinemia (elevated blood ornithine), Hyperammonemia (elevated blood ammonia), and Homocitrullinuria (homocitrulline in urine). | nih.govrarediseases.org |
| Clinical Manifestations | Variable neurological symptoms, including developmental delay, seizures, ataxia, and hyperammonemic episodes (lethargy, vomiting, coma). | nih.govrarediseases.orgorpha.net |
Role in Oxidative Stress and Cellular Protection
Research, primarily focusing on the L-ornithine isomer, has revealed a dual role for ornithine in modulating oxidative stress and cellular protection. In certain contexts, ornithine exhibits protective effects. For instance, studies using human kidney proximal tubular (HK-2) cells have shown that L-ornithine can protect against reactive oxygen species (ROS) generation and oxidative damage. nih.govmedchemexpress.com This nephroprotective effect is mediated through the activation of the calcium-sensing receptor (CaSR), which triggers a specific Ca2+ signaling pathway that reverses ROS-mediated cell death. nih.gov L-ornithine was found to rescue cells from ROS-induced damage, apoptosis, and necrosis in these experiments. nih.gov
Conversely, elevated levels of ornithine can also induce or exacerbate oxidative stress in other pathological conditions. In a rat model of acute pancreatitis induced by L-ornithine, the compound was shown to cause blood-brain barrier damage. nih.gov This effect was linked to the induction of oxidative stress, damage to the endothelial surface glycocalyx, and mitochondrial injury in brain endothelial cells. nih.gov Furthermore, in the context of Niemann-Pick disease, research suggests that increased arginine and ornithine levels could potentially increase nitric oxide (NO) production, which may worsen oxidative stress and inflammation. mdpi.com This indicates that the impact of ornithine on cellular stress is highly dependent on the cell type, metabolic state, and local concentration.
| Effect | Model/System | Mechanism/Observation | Reference |
|---|---|---|---|
| Cellular Protection | Human Kidney (HK-2) Cells | L-ornithine protects against ROS-induced damage by activating CaSR-mediated Ca2+ signaling. | nih.govmedchemexpress.com |
| Induction of Oxidative Stress | Rat Model of Acute Pancreatitis | L-ornithine administration induced oxidative stress and mitochondrial damage in brain endothelial cells, leading to blood-brain barrier dysfunction. | nih.gov |
| Potential Exacerbation of Stress | Niemann-Pick Disease Model Cells | Increased ornithine levels may contribute to higher nitric oxide (NO) production, potentially worsening oxidative stress and inflammation. | mdpi.com |
Influence on Immune Function
Ornithine is recognized as necessary for proper immune function and good liver function. drugbank.comnih.gov Its influence is often indirect, occurring through its metabolism into other biologically active molecules like arginine and polyamines. drugbank.com Since the de novo synthesis of arginine may be insufficient during conditions of stress such as burns or injury, ornithine's ability to be metabolized to arginine can support normal immune function. drugbank.com
More direct immunomodulatory effects have been observed with ornithine's downstream metabolites, the polyamines. Research in a mouse model of severe hand, foot, and mouth disease (HFMD) found that a disruption of ornithine metabolism led to a deficiency in polyamines, which was identified as a primary cause of the associated cytokine storm. frontiersin.org Supplementation with polyamines, particularly spermine, was shown to significantly inhibit the expression of multiple proinflammatory cytokines, including IL-1β, IL-6, and TNF-α, and reverse the severe inflammatory phenotype. frontiersin.org This suggests that the ornithine-polyamine pathway plays a crucial role in restraining excessive inflammation. frontiersin.org However, other research has shown that L-ornithine can also have inhibitory effects on certain immune cells, as it was found to strongly inhibit the activation of cytotoxic T lymphocytes in cell culture media. sigmaaldrich.com
| Finding | Mediator | Effect | Reference |
|---|---|---|---|
| General Immune Support | Metabolism to L-Arginine | Ornithine is considered necessary for proper immune function, partly by providing a source for arginine synthesis. | drugbank.comnih.gov |
| Anti-inflammatory Action | Polyamines (Spermine) | Ornithine-derived polyamines inhibit the expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), mitigating cytokine storms in a viral disease model. | frontiersin.org |
| Inhibition of T-Cells | L-Ornithine | Strongly inhibits the activation of cytotoxic T lymphocytes in culture. | sigmaaldrich.com |
Implications in Neurobiological Processes
Ornithine and its derivatives have significant implications in neurobiology, acting as precursors for neurotransmitters and influencing neuronal cell behavior. The vertebrate brain possesses the metabolic machinery to convert ornithine into glutamate (B1630785) and GABA, which are the major excitatory and inhibitory neurotransmitters, respectively. nih.gov The enzyme ornithine aminotransferase is a key component of this pathway. nih.gov Furthermore, synthetic polymers of ornithine, such as poly-DL-ornithine, are widely used in preclinical research to coat cell culture surfaces, where they facilitate the attachment, survival, and growth of neurons.
Recent metabolomic studies have directly implicated the D-isomer of ornithine in a neurodevelopmental disorder. A study screening for metabolic biomarkers for Tourette Syndrome (TS) identified D-ornithine monohydrochloride as a compound with altered levels. wiley.com Specifically, the concentration of D-ornithine monohydrochloride was found to be increased in the plasma of TS patients compared to healthy controls. wiley.com This finding suggests a potential role for D-ornithine in the pathophysiology of TS, although the precise mechanism is not yet understood. wiley.com Additionally, research has shown that high concentrations of L-ornithine can directly impact the central nervous system by increasing the permeability of the blood-brain barrier, an effect demonstrated both in vivo and in cultured brain endothelial cells. nih.gov
| Area of Impact | Specific Role/Finding | Compound Form | Reference |
|---|---|---|---|
| Neurotransmitter Synthesis | Serves as a precursor for the synthesis of glutamate and GABA in the brain. | Ornithine | nih.gov |
| Neuronal Cell Culture | Used as a coating to promote the attachment, growth, and differentiation of neurons. | Poly-DL-ornithine | |
| Biomarker in Tourette Syndrome | Plasma concentrations were found to be elevated in patients with Tourette Syndrome. | D-Ornithine monohydrochloride | wiley.com |
| Blood-Brain Barrier Integrity | High levels can induce oxidative stress and increase the permeability of the blood-brain barrier. | L-Ornithine | nih.gov |
Cancer Research and Polyamine Dysregulation
The metabolic pathway beginning with ornithine is a critical area of focus in cancer research due to its role in producing polyamines. nih.govnih.gov Ornithine is the direct precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine. drugbank.comnih.gov This conversion is catalyzed by ornithine decarboxylase (ODC), which is the rate-limiting enzyme in polyamine biosynthesis. nih.govnih.gov
Polyamines are essential for cell growth, proliferation, and differentiation, and their metabolism is frequently dysregulated in cancer. nih.govmdpi.com Many types of tumors exhibit elevated levels of polyamines and increased ODC activity, which supports the rapid proliferation of cancer cells. nih.govd-nb.info Elevated polyamine levels have been associated with numerous cancers, including prostate, breast, and colon cancer. nih.govmdpi.com This dysregulation is often driven by oncogenes; for example, the MYC oncogene is a known transcriptional driver of the ODC gene. nih.govnih.gov
Because of the reliance of tumors on polyamines, this metabolic pathway has become a rational target for anticancer therapies. nih.govmdpi.com The strategy involves depleting tumors of polyamines to induce a cytostatic (growth-inhibiting) effect. nih.gov A well-known example of this approach is the use of difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, which has been investigated as a chemotherapeutic and chemopreventive agent in various cancer models. nih.govmdpi.com
| Component | Function/Role in Cancer | Reference |
|---|---|---|
| Ornithine | Precursor for polyamine synthesis. | drugbank.comnih.gov |
| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme for polyamine synthesis; its activity is frequently elevated in cancer cells, driven by oncogenes like MYC. | nih.govnih.gov |
| Polyamines (Putrescine, Spermidine, Spermine) | Essential for cell proliferation; levels are often elevated in tumors, supporting rapid growth. | nih.govmdpi.com |
| Difluoromethylornithine (DFMO) | An irreversible inhibitor of ODC used in research to deplete polyamines and inhibit tumor growth. | nih.govmdpi.com |
Advanced Research Applications and Future Directions
Metabolic Engineering for D-Ornithine Production
The industrial production of amino acids has historically focused on L-isomers. However, the growing interest in D-amino acids has spurred the development of microbial factories for their synthesis. Metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli is at the forefront of L-ornithine production, and similar principles are being applied to generate D-ornithine. nih.govfrontiersin.org
The primary strategies involve redirecting metabolic flux from central carbon metabolism towards the desired product. For ornithine, which derives from L-glutamate, this involves several key modifications:
Blocking Competing Pathways: Deleting genes such as argF (encoding ornithine carbamoyltransferase) prevents the conversion of L-ornithine into L-citrulline, thereby increasing the precursor pool. nih.govresearchgate.net
Deregulation of Biosynthesis: The arginine repressor gene, argR, is often deleted to remove feedback inhibition on the arginine biosynthesis operon, leading to enhanced production of pathway intermediates, including ornithine. frontiersin.orgnih.gov
Enhancing Precursor Supply: Overexpression of genes in the L-ornithine synthesis pathway (argCJBD) boosts the conversion of L-glutamate into L-ornithine. nih.govnih.gov
To produce the D-enantiomer specifically, a crucial additional step is the introduction of an enzyme capable of stereoinversion. A key enzyme in this process is D-amino acid aminotransferase (DAAT), which can catalyze the conversion of an L-amino acid precursor or a keto-acid intermediate into a D-amino acid. wikipedia.orgnih.gov For example, a pathway could be engineered to overproduce the keto-acid precursor of ornithine, which is then stereoselectively aminated by a DAAT to yield D-ornithine. Another approach involves the use of racemases that can directly convert L-ornithine to D-ornithine.
Table 1: Key Genetic Targets in Microbial L-Ornithine Production Applicable to D-Ornithine Strategies
| Gene Target | Function of Gene Product | Engineering Strategy | Rationale |
|---|---|---|---|
| argF | Ornithine Carbamoyltransferase | Deletion/Knockout | Prevents conversion of ornithine to citrulline, conserving the ornithine pool. nih.govaiche.org |
| argR | Arginine Operon Repressor | Deletion/Knockout | Removes feedback inhibition to enhance expression of ornithine biosynthesis genes. frontiersin.orgnih.gov |
| proB | Gamma-glutamyl kinase | Deletion/Attenuation | Blocks a competing pathway for the precursor glutamate (B1630785), redirecting it toward ornithine synthesis. nih.govnih.gov |
| argCJBD | Ornithine Biosynthesis Enzymes | Overexpression | Increases the metabolic flux from glutamate to ornithine. nih.govnih.gov |
| DAAT/Racemase | D-amino acid aminotransferase or Racemase | Heterologous Expression | Introduces the final step for stereospecific synthesis of D-ornithine from a precursor. wikipedia.org |
Development of D-Ornithine as a Research Tool
The stereochemical difference between D- and L-ornithine makes the D-isomer a valuable tool for biochemical and pharmacological research. It can be used to probe the stereospecificity of enzymes and transporters involved in amino acid metabolism.
A primary example is its use in studying ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, which is a target for anti-cancer therapies. medchemexpress.com While ODC is highly specific for L-ornithine, D-ornithine can act as a competitive inhibitor. nih.gov Studying the interaction of D-ornithine with the ODC active site provides insights into the structural requirements for substrate binding and catalysis. Similarly, D-isomers of ODC inhibitors, such as D-difluoromethylornithine (D-DFMO), have been shown to inhibit the enzyme, revealing nuances about the mechanism of inactivation that would be missed by studying the L-isomer alone. nih.gov This research helps in designing more potent and specific enzyme inhibitors.
Investigating D-Ornithine in Non-mammalian Systems
While D-amino acids were once thought to be rare in nature, they are now known to be widespread, particularly in microorganisms and invertebrates. D-ornithine has been identified as a component of the cell wall in certain Gram-positive bacteria. researchgate.net In some Bacillus species, D-ornithine is a structural component of the antibiotic bacitracin, where its presence is facilitated by an epimerase domain within the bacitracin synthetase complex. researchgate.net
In plants, the metabolism of ornithine is central to the synthesis of arginine, proline, and polyamines, which are crucial for growth and stress responses. usda.gov While most research focuses on L-ornithine, some studies suggest a role for D-ornithine in activating antioxidant systems under stress conditions. usda.gov The presence of D-amino acid aminotransferases in plants further suggests that D-amino acids, potentially including D-ornithine, play a functional role in plant physiology that is yet to be fully understood. nih.gov
Systems Biology Approaches to D-Ornithine Metabolism
Systems biology integrates genomics, transcriptomics, proteomics, and metabolomics to create comprehensive models of biological processes. nih.govwiley.com This approach is invaluable for understanding the complex metabolic networks that govern amino acid biosynthesis. frontiersin.org By applying flux balance analysis and other modeling techniques, researchers can predict the effects of genetic modifications on metabolic pathways, guiding more rational and efficient metabolic engineering strategies for D-ornithine production. nih.govfrontiersin.org
Furthermore, systems-level analysis can elucidate the broader physiological impact of D-ornithine. For instance, metabolomic studies have shown that the metabolism of D-arginine and D-ornithine is upregulated under certain stress conditions, suggesting a role in immune and inflammatory responses. researchgate.net Understanding these connections within the entire metabolic network can reveal novel functions and applications for D-ornithine.
Exploration of D-Ornithine in Supramolecular Systems
The unique stereochemistry of D-amino acids makes them attractive building blocks in supramolecular chemistry and materials science. When incorporated into peptides or polymers, D-amino acids can induce specific secondary structures and self-assembly properties. The presence of D-ornithine, as opposed to L-ornithine, can alter the enzymatic degradation profile of biomaterials.
For example, studies on hydrogels made from copolymers of lysine (B10760008) and ornithine have shown that the rate of degradation by proteases like trypsin decreases as the ornithine content increases. nih.gov This suggests that incorporating "unnatural" amino acids like ornithine (and specifically the D-isomer) can enhance the stability of biomaterials against enzymatic attack, offering a way to control the biodegradation rate of materials used in drug delivery or tissue engineering. nih.gov The development of biodegradable polymers, such as those based on poly(lactic-co-glycolic acid) (PLGA) linked with L-ornithine, highlights the potential for creating novel biomaterials with tailored properties. mdpi.com Using D-ornithine in such systems would be a logical next step to further modulate their degradation and biological interaction profiles.
Novel Biotechnological Applications of D-Ornithine
Beyond its role in fundamental research, D-ornithine is being explored for several novel biotechnological applications. Its structural properties make it a useful chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
One emerging application is in the field of peptide engineering. The incorporation of non-canonical amino acids like ornithine into ribosomally synthesized and post-translationally modified peptides (RiPPs) can enhance their properties. nih.gov Recent work has demonstrated the production of analogues of the lantibiotic lacticin 481 containing ornithine. acs.org This was achieved by co-expressing a peptide arginase that converts arginine residues to ornithine within the peptide sequence in E. coli. nih.govacs.org Using D-ornithine in this context could further increase the peptide's stability and biological activity.
Ethical Considerations in D-Ornithine Research
The advancement of metabolic engineering and synthetic biology to produce non-canonical molecules like D-ornithine raises important ethical considerations. The creation of genetically modified microorganisms (GMMs) capable of producing novel substances requires a robust biosafety framework to prevent their unintended release and proliferation in the environment. bioengineer.org
A key concern is the potential for horizontal gene transfer, where the engineered genetic pathways could be transferred to native microorganisms, leading to unpredictable ecological consequences. To address this, researchers are developing biocontainment strategies, such as synthetic auxotrophy, where the engineered microbe is made dependent on a non-natural substance (like a D-amino acid) that is absent in the natural environment, thus preventing its survival outside the lab. bioengineer.org As research progresses, a continuous dialogue between scientists, ethicists, and policymakers is essential to ensure that the development of these powerful biotechnologies proceeds responsibly, balancing innovation with ecological safety and societal well-being.
Q & A
Q. Basic
- Storage : Keep at room temperature (RT) in airtight containers to prevent hygroscopic degradation .
- Solubility : Prepare solutions in DMSO or H₂O (~100 g/L at 20°C) immediately before use to avoid hydrolysis .
- Handling : Use desiccants in storage environments to minimize moisture absorption, which can alter purity .
What methodological challenges exist in achieving high enantiomeric purity during the synthesis of D-Ornithine monohydrochloride, and how can they be addressed?
Q. Advanced
- Stereospecific Synthesis : The D-isomer is less thermodynamically stable than the L-form, leading to potential racemization during synthesis. Use chiral catalysts (e.g., enantioselective enzymes) or Bucherer-Bergs reaction variants to enhance stereochemical control .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to separate diastereomeric salts .
How should researchers resolve contradictions in reported purity levels (e.g., 98% vs. 99%) of D-Ornithine monohydrochloride across different batches or suppliers?
Q. Advanced
- Cross-Validation : Use orthogonal methods (e.g., elemental analysis for nitrogen content, Karl Fischer titration for water content) alongside HPLC .
- Batch-Specific COAs : Compare supplier-provided data (e.g., endotoxin levels, residual solvents) to identify batch-to-batch variability .
- Independent Calibration : Prepare internal reference standards to validate analytical results .
What safety protocols are essential when working with D-Ornithine monohydrochloride in biochemical assays?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- First Aid : For inhalation exposure, administer artificial respiration and seek medical attention .
- Waste Disposal : Follow institutional guidelines for amino acid derivatives, as some forms may require neutralization before disposal .
What strategies improve the reproducibility of experiments involving D-Ornithine monohydrochloride, particularly in cell culture applications?
Q. Advanced
- Detailed Method Documentation : Include exact concentrations, solvent preparation steps, and storage conditions in the "Experimental" section to enable replication .
- Endotoxin Testing : Validate batches for low endotoxin levels (<6.0 E.U./g) if used in cell culture .
- Positive Controls : Use L-Ornithine hydrochloride as a comparator to assess stereospecific effects in enzymatic assays .
How does the stereochemical configuration of D-Ornithine influence its interaction with enzymatic systems compared to its L-isomer?
Q. Advanced
- Enzyme Specificity : D-Ornithine is not metabolized by human ornithine decarboxylase, making it a useful negative control in polyamine biosynthesis studies .
- Chiral Recognition : Circular dichroism (CD) spectroscopy can demonstrate the inability of D-Ornithine to bind L-specific enzyme active sites .
What advanced spectroscopic techniques are recommended for confirming the absence of diastereomeric impurities in D-Ornithine monohydrochloride samples?
Q. Advanced
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve D/L-isomers .
- Circular Dichroism (CD) : Monitor optical activity at 220-250 nm to verify enantiomeric purity .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration in high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
